N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H12Cl2FN3O2S2 and its molecular weight is 480.35. The purity is usually 95%.
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Biological Activity
N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A dichlorophenyl group
- A thieno[3,2-d]pyrimidine moiety
- A sulfanyl linkage
This structural complexity suggests multiple sites for biological interaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thieno[3,2-d]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . The mechanism often involves the inhibition of key metabolic enzymes and induction of apoptosis in cancer cells.
Antimicrobial Activity
Compounds containing thienopyrimidine structures have also shown promise as antimicrobial agents. They were tested against a range of bacterial strains and demonstrated significant inhibitory effects. For example, some derivatives were found to outperform standard antibiotics in inhibiting bacterial growth .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death pathways is a common mechanism through which these compounds exert their effects.
Study 1: Anticancer Screening
A comprehensive screening was conducted on a library of thienopyrimidine derivatives, including our compound of interest. The study revealed that certain modifications to the thienopyrimidine structure significantly enhanced anticancer activity. The compound was effective in vitro against several cancer cell lines and showed promise in vivo in preliminary animal models .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related thienopyrimidine compounds. The results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting that structural features such as the dichlorophenyl group play a crucial role in enhancing antimicrobial efficacy .
Data Table: Summary of Biological Activities
Activity Type | Related Compound | IC50 Value (μM) | Target Cell Line/Organism |
---|---|---|---|
Anticancer | Thienopyrimidine | 6.2 | HCT-116 (Colon Cancer) |
Anticancer | Thienopyrimidine | 27.3 | T47D (Breast Cancer) |
Antimicrobial | Thienopyrimidine | Varies | Various Bacterial Strains |
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FN3O2S2/c21-12-6-5-11(9-13(12)22)24-17(27)10-30-20-25-15-7-8-29-18(15)19(28)26(20)16-4-2-1-3-14(16)23/h1-9H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVVPMYSTCSKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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